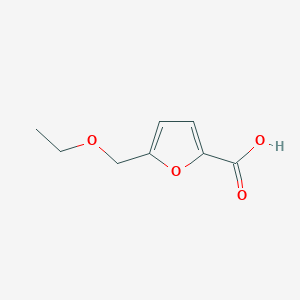
4-methylbenzyl 4-(1,1-dioxido-3,4-dihydro-2H-1,2,4-benzothiadiazin-3-yl)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The 1,2,4-benzothiadiazine-1,1-dioxide ring is a novel scaffold that has been the subject of various pharmacological studies . It has been associated with a range of biological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activation, and AMPA receptor modulation .
Synthesis Analysis
The synthesis of 3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1-dioxides has been reported in the context of developing novel strobilurins, which are fungicides . These compounds were tested against various phytopathogenic fungi .
Molecular Structure Analysis
There are four kinds of parent thiadiazine structures, having molecular formula C3H4N2S, in which the sulfur atom is adjacent to at least one ring nitrogen atom . These thiadiazine systems can give rise to benzo derivatives .
Chemical Reactions Analysis
The 1,2,4-benzothiadiazine-1,1-dioxide ring has been associated with various chemical reactions . Many functional groups attached to the ring are responsible for the activity of 1,2,4-benzothiadiazine-1,1-dioxide .
科学研究应用
Antimicrobial Activity
The 1,2,4-benzothiadiazine-1,1-dioxide scaffold exhibits promising antimicrobial properties. Researchers have identified derivatives of this compound that effectively inhibit the growth of bacteria, fungi, and other microorganisms. These compounds could serve as potential leads for developing new antibiotics or antifungal agents .
Antiviral Potential
Studies have explored the antiviral activity of 1,2,4-benzothiadiazine-1,1-dioxide derivatives. These compounds may interfere with viral replication processes, making them valuable candidates for antiviral drug development. Further investigations are needed to identify specific targets and mechanisms of action .
Antihypertensive Effects
Certain 1,2,4-benzothiadiazine-1,1-dioxide derivatives have demonstrated antihypertensive properties. These compounds may modulate blood pressure by affecting vascular tone or renal function. Researchers continue to explore their efficacy and safety profiles .
Antidiabetic Potential
The 1,2,4-benzothiadiazine-1,1-dioxide ring system has been investigated for its potential in managing diabetes. Compounds derived from this scaffold may influence glucose metabolism, insulin sensitivity, or pancreatic function. Clinical studies are ongoing to validate their effectiveness .
Anticancer Activity
Researchers have evaluated 1,2,4-benzothiadiazine-1,1-dioxide derivatives as potential anticancer agents. These compounds may interfere with cancer cell growth, induce apoptosis, or inhibit specific signaling pathways. Further preclinical and clinical studies are necessary to assess their therapeutic potential .
KATP Channel Activation
Some 1,2,4-benzothiadiazine-1,1-dioxide compounds act as KATP (ATP-sensitive potassium channel) activators. These channels play a crucial role in cellular energy homeostasis and may be relevant in conditions such as ischemia, diabetes, and neuroprotection .
AMPA Receptor Modulation
Certain derivatives of 1,2,4-benzothiadiazine-1,1-dioxide have been explored as AMPA receptor modulators. AMPA receptors are involved in excitatory neurotransmission in the brain. These compounds may have implications for neurological disorders and cognitive function .
作用机制
Target of Action
Compounds with a similar 1,2,4-benzothiadiazine-1,1-dioxide scaffold have been reported to exhibit a wide range of biological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, katp channel activation, and ampa receptor modulation .
Mode of Action
The 1,2,4-benzothiadiazine-1,1-dioxide scaffold is known to interact with various targets depending on the functional groups attached to the ring .
Biochemical Pathways
Compounds with a similar 1,2,4-benzothiadiazine-1,1-dioxide scaffold have been reported to affect a variety of biochemical pathways, depending on their specific targets .
Result of Action
Compounds with a similar 1,2,4-benzothiadiazine-1,1-dioxide scaffold have been reported to exhibit a wide range of biological activities .
未来方向
属性
IUPAC Name |
(4-methylphenyl)methyl 4-(1,1-dioxo-3,4-dihydro-2H-1λ6,2,4-benzothiadiazin-3-yl)benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O4S/c1-15-6-8-16(9-7-15)14-28-22(25)18-12-10-17(11-13-18)21-23-19-4-2-3-5-20(19)29(26,27)24-21/h2-13,21,23-24H,14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZNSEJGDUQJVND-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC(=O)C2=CC=C(C=C2)C3NC4=CC=CC=C4S(=O)(=O)N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methylbenzyl 4-(1,1-dioxido-3,4-dihydro-2H-1,2,4-benzothiadiazin-3-yl)benzoate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(pyrazin-2-yl)methanone](/img/structure/B2414106.png)

![N-(1-methyl-6-oxo-4-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)pyrazine-2-carboxamide](/img/structure/B2414108.png)
![N-(1'-methylspiro[chromane-2,4'-piperidin]-4-yl)but-2-ynamide](/img/structure/B2414109.png)
![N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2414110.png)

![2-(2-Chlorobenzyl)-1-(4-ethylpiperazin-1-yl)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2414112.png)
![2-{5-(benzyloxy)-2,4-dichloro[(4-methylphenyl)sulfonyl]anilino}-N-(4-bromophenyl)acetamide](/img/structure/B2414114.png)


![4-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(3,4-dimethylphenyl)phthalazin-1(2H)-one](/img/structure/B2414121.png)
![7-ethyl-3,4,9-trimethyl-1-(2-methylprop-2-enyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2414124.png)
